2,4,6-Trichlorophenyl acetoacetate
Overview
Description
2,4,6-Trichlorophenyl acetoacetate is an organic compound with the molecular formula C10H7Cl3O3 and a molecular weight of 281.52 g/mol . It is a derivative of acetoacetic acid and 2,4,6-trichlorophenol, characterized by the presence of three chlorine atoms on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
2,4,6-Trichlorophenyl acetoacetate has several applications in scientific research:
Preparation Methods
2,4,6-Trichlorophenyl acetoacetate can be synthesized through several methods. One common synthetic route involves the esterification of acetoacetic acid with 2,4,6-trichlorophenol. This reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions . Another method involves the use of carbonylation reactions, where 2,4,6-trichlorophenyl formate is used as a CO surrogate in the presence of a palladium catalyst . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2,4,6-Trichlorophenyl acetoacetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atoms on the phenyl ring.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorophenyl acetoacetate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, thereby blocking substrate binding and catalytic activity . Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, leading to potential therapeutic effects .
Comparison with Similar Compounds
2,4,6-Trichlorophenyl acetoacetate can be compared with similar compounds such as 2,4,6-Trichlorophenol and other chlorinated phenyl esters. While 2,4,6-Trichlorophenol is primarily used as a fungicide and herbicide, this compound is more versatile in its applications, particularly in organic synthesis and scientific research . Other similar compounds include 2,4-Dichlorophenyl acetoacetate and 2,6-Dichlorophenyl acetoacetate, which have different substitution patterns on the phenyl ring and exhibit distinct chemical reactivity and applications .
Properties
IUPAC Name |
(2,4,6-trichlorophenyl) 3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3O3/c1-5(14)2-9(15)16-10-7(12)3-6(11)4-8(10)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXGTKMFWDFCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207971 | |
Record name | 2,4,6-Trichlorophenyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59225-85-3 | |
Record name | Butanoic acid, 3-oxo-, 2,4,6-trichlorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59225-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichlorophenyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059225853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trichlorophenyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trichlorophenyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-Trichlorophenyl acetoacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QZ8NU78DF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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